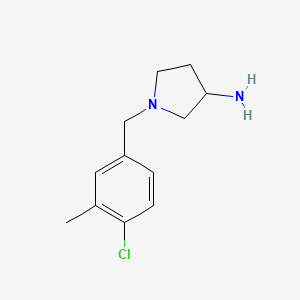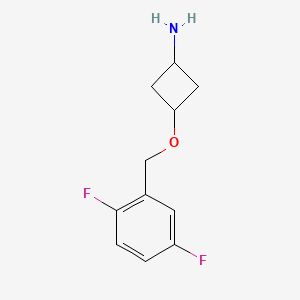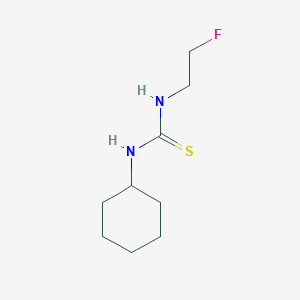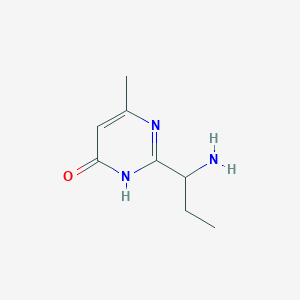amine](/img/structure/B13274200.png)
[2-(Cyclohex-1-en-1-yl)ethyl](1-cyclopropylethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohex-1-en-1-yl)ethylamine is an organic compound with the molecular formula C13H23N It is characterized by the presence of a cyclohexene ring and a cyclopropyl group attached to an ethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohex-1-en-1-yl)ethylamine typically involves the reaction of cyclohexene with ethylamine in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. The process may also involve the use of solvents such as ethanol or methanol to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of 2-(Cyclohex-1-en-1-yl)ethylamine may involve large-scale reactors and continuous flow systems to ensure consistent product quality and high throughput. The use of advanced catalytic systems and optimized reaction conditions can further improve the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohex-1-en-1-yl)ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
2-(Cyclohex-1-en-1-yl)ethylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Cyclohex-1-en-1-yl)ethylamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
[2-(Cyclohex-1-en-1-yl)ethyl]amine: Lacks the cyclopropyl group, resulting in different chemical properties and reactivity.
[1-Cyclopropylethyl]amine: Lacks the cyclohexene ring, leading to variations in its biological activity and applications.
Uniqueness
The presence of both the cyclohexene ring and the cyclopropyl group in 2-(Cyclohex-1-en-1-yl)ethylamine imparts unique structural and chemical properties to the compound
Properties
Molecular Formula |
C13H23N |
|---|---|
Molecular Weight |
193.33 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-cyclopropylethanamine |
InChI |
InChI=1S/C13H23N/c1-11(13-7-8-13)14-10-9-12-5-3-2-4-6-12/h5,11,13-14H,2-4,6-10H2,1H3 |
InChI Key |
CDKUWNMSINJSPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)NCCC2=CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-Benzothiophen-7-yl)amino]ethan-1-ol](/img/structure/B13274121.png)




![2-(Chloromethyl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13274149.png)

![[2-(Propan-2-yl)phenyl]methanesulfonyl chloride](/img/structure/B13274157.png)

![7-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13274180.png)
![1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13274185.png)
![6-(3-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13274188.png)


